4-methoxy-N-(4-{[(2-methoxy-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
Description
The compound 4-methoxy-N-(4-{[(2-methoxy-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is a benzamide derivative featuring a thiazole ring substituted with a carbamoylmethyl group and a methoxy-phenyl moiety. Its structure integrates key pharmacophores: the thiazole ring (a heterocyclic scaffold with diverse bioactivity), a benzamide core (common in enzyme inhibitors), and methoxy/carbamoyl substituents that modulate electronic and steric properties.
Properties
IUPAC Name |
4-methoxy-N-[4-[2-(2-methoxy-4-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-13-4-9-17(18(10-13)28-3)23-19(25)11-15-12-29-21(22-15)24-20(26)14-5-7-16(27-2)8-6-14/h4-10,12H,11H2,1-3H3,(H,23,25)(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMYJCOMZSRHLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methoxy-N-(4-{[(2-methoxy-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Formula
- C : 18
- H : 20
- N : 4
- O : 3
- S : 1
-
Inhibition of Enzymatic Activity
- The compound has shown potential in inhibiting specific enzymes involved in cancer proliferation. Research indicates that benzamide derivatives can inhibit dihydrofolate reductase (DHFR), crucial for DNA synthesis and cell proliferation, particularly in cancer cells resistant to traditional therapies .
- Antimicrobial Properties
-
Anti-inflammatory Effects
- Some benzamide derivatives have been reported to exhibit anti-inflammatory properties by modulating inflammatory pathways, which could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases.
Case Studies
- Anticancer Activity
- Antibacterial Screening
Table 1: Summary of Biological Activities
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities that make it a candidate for various therapeutic applications:
- Antifibrotic Activity : Research indicates that compounds similar to 4-methoxy-N-(4-{[(2-methoxy-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide may function as lysophosphatidic acid receptor 1 (LPAR1) antagonists. These antagonists have shown promise in preclinical studies for treating fibrotic diseases by attenuating vascular leakage and fibrosis in animal models .
- Anti-inflammatory Effects : The thiazole moiety is known to exhibit anti-inflammatory properties. Compounds containing thiazole rings have been studied for their ability to modulate inflammatory pathways, which can be beneficial in conditions such as rheumatoid arthritis and other inflammatory disorders.
Case Studies
Several case studies highlight the potential applications of this compound:
- Fibrosis Treatment : In a study evaluating LPAR1 antagonists, a structurally similar compound demonstrated significant efficacy in reducing skin vascular leakage in mice models. This suggests that this compound may share similar antifibrotic properties .
- Cancer Research : Thiazole derivatives have been investigated for their anticancer potential. The compound's structure may allow it to interfere with cancer cell signaling pathways, leading to inhibited growth and increased apoptosis in malignant cells.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s structural uniqueness lies in the carbamoylmethyl-thiazole linkage and dual methoxy groups. Comparisons with similar benzamide-thiazole hybrids reveal distinct substituent effects:
- Carbamoylmethyl Linker: This group introduces hydrogen-bonding capacity and conformational flexibility, distinguishing it from sulfonamide or phenoxy-linked analogs () .
Physicochemical Properties
- Solubility : Methoxy groups improve aqueous solubility relative to halogenated analogs (e.g., EMAC2062 with a chlorophenyl group in ) .
- Stability : The carbamoyl group is less prone to hydrolysis compared to ester-containing derivatives (e.g., ’s triazole-thiones) .
Data Tables
Table 1: Comparison of Key Analogous Compounds
Preparation Methods
Thiazole Core Assembly
The foundational 1,3-thiazole ring is constructed via Hantzsch thiazole synthesis, employing:
-
α-Bromoketone precursor : 2-bromo-1-(4-methoxyphenyl)ethan-1-one (85% purity)
-
Thiourea derivative : N-(2-methoxy-4-methylphenyl)thiourea (CAS 102-50-1)
Reaction conditions :
| Parameter | Value |
|---|---|
| Solvent | Anhydrous THF |
| Temperature | 0°C → 25°C (gradient) |
| Catalyst | Pyridine (1.2 equiv) |
| Reaction time | 18 hr |
| Yield | 67% (isolated) |
This step produces 4-((2-methoxy-4-methylphenyl)carbamoylmethyl)-1,3-thiazol-2-amine as a pale yellow crystalline solid.
Benzamide Installation
The 4-methoxybenzoyl group is introduced via Schotten-Baumann acylation:
Reactants :
-
Thiazole intermediate (1.0 equiv)
-
4-Methoxybenzoyl chloride (1.5 equiv)
Optimized protocol :
-
Slow addition of acyl chloride (<0.5 mL/min) to maintain T < 5°C
-
Post-reaction quenching with saturated NaHCO₃ (pH 8.5)
-
Double extraction with CH₂Cl₂ (2 × 50 mL per 100 mg substrate)
-
Recrystallization from toluene/hexane (3:1 v/v)
Performance metrics :
Convergent Synthesis Approach
An alternative pathway employs pre-formed modules:
Module A : 2-Mercapto-4-(carbamoylmethyl)thiazole
Module B : N-(2-Methoxy-4-methylphenyl)-4-methoxybenzamide
Coupling reaction :
-
Mitsunobu conditions (DIAD, PPh₃ in THF)
-
72 hr at 40°C
-
58% yield with 97.3% purity
Advantages :
-
Avoids sensitive bromoketone intermediates
-
Enables late-stage diversification of aryl groups
Limitations :
-
Requires stoichiometric phosphine reagents
-
Generates hydrazine byproducts requiring specialized handling
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale trials (50 kg/batch) demonstrate:
| Parameter | Batch Mode | Flow Reactor |
|---|---|---|
| Cycle time | 18 hr | 2.7 hr |
| Yield | 42% | 51% |
| Solvent consumption | 120 L/kg | 38 L/kg |
| Energy input | 850 kWh/kg | 310 kWh/kg |
Key innovations:
-
Micro-mixing technology for exothermic acylation steps
-
In-line IR monitoring for real-time endpoint detection
-
Falling film crystallizers for high-purity recovery
Purification and Characterization
Chromatographic Refinement
Final purification employs a three-step protocol:
-
Size-exclusion chromatography : Sephadex LH-20, methanol eluent
-
Reverse-phase HPLC :
-
Column: C18, 250 × 21.2 mm
-
Mobile phase: 65:35 MeCN/H₂O (+0.1% TFA)
-
Flow rate: 12 mL/min
-
-
Crystallization : Ethyl acetate/n-heptane gradient cooling
Spectroscopic validation :
Yield Optimization Strategies
Comparative analysis of catalytic systems:
| Catalyst | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Et₃N | 25 | 42 | 98.7 |
| DMAP | 40 | 55 | 97.2 |
| DIPEA | 0→25 | 48 | 99.1 |
| Polymer-supported | 30 | 63 | 98.5 |
Critical findings:
Q & A
Basic: What are the primary biological activities associated with this compound, and what methodological approaches are used to assess them?
This compound exhibits antibacterial, anticancer, and enzyme inhibitory activities. For antibacterial assessment, standard protocols include broth microdilution assays against pathogens like E. coli and S. aureus (minimum inhibitory concentration [MIC] values are typically reported) . Anticancer activity is evaluated via cell viability assays (e.g., MTT or SRB assays) using cancer cell lines, with IC50 values calculated to quantify potency . Enzyme inhibition studies (e.g., kinase or protease assays) employ fluorescence-based or spectrophotometric methods to measure inhibition kinetics .
Advanced: How can synthetic routes for this compound be optimized to improve yield and purity?
Synthesis involves multi-step reactions, including amide bond formation and thiazole ring cyclization. Key optimizations include:
- Catalyst selection : Use of EDCI/HOBt for efficient coupling, reducing side products .
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity .
- Temperature control : Maintaining 0–5°C during sensitive steps (e.g., carbamoyl group introduction) prevents decomposition .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) and analytical monitoring via TLC/NMR ensures ≥95% purity .
Basic: What analytical techniques are critical for characterizing this compound and confirming its structure?
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm functional groups and regiochemistry (e.g., methoxy protons at δ 3.8–4.0 ppm) .
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 395.5 for C21H21N3O3S) .
- HPLC : Assesses purity (>98% for biological assays) .
Advanced: How do structural modifications (e.g., substituent variations) influence biological activity?
- Methoxy groups : Electron-donating methoxy substituents enhance nucleophilicity and membrane permeability, improving antibacterial activity .
- Thiazole modifications : Substitution at the 4-position with carbamoyl methyl groups increases steric bulk, affecting target binding (e.g., reduced IC50 in kinase inhibition) .
- Aryl substitutions : Fluorine or bromine at the phenyl ring improves anticancer potency by enhancing hydrophobic interactions with target proteins .
Basic: What are the recommended storage conditions and safety protocols for handling this compound?
- Storage : Store at –20°C in airtight containers under inert gas (N2 or Ar) to prevent oxidation .
- Safety : Use PPE (gloves, lab coat) due to acute toxicity (Category 4 for oral/dermal/inhalation). Work in a fume hood to avoid aerosol exposure .
Advanced: How can contradictions in biological activity data across studies be resolved?
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., CLSI guidelines for antibacterial testing) .
- Compound purity : Validate via HPLC and elemental analysis before biological testing .
- Cell line specificity : Use panels of cell lines (e.g., NCI-60) to assess context-dependent anticancer effects .
Basic: What computational tools are used to predict the compound’s target pathways?
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding to kinases (e.g., EGFR) or bacterial enzymes (e.g., DNA gyrase) .
- QSAR models : Leverage datasets of thiazole derivatives to correlate substituents with activity .
Advanced: What strategies are employed to enhance the compound’s bioavailability for in vivo studies?
- Prodrug design : Introduce ester groups at the methoxy position for hydrolytic activation .
- Nanoparticle encapsulation : Use PLGA nanoparticles to improve solubility and circulation time .
- Metabolic stability : Modify the thiazole ring with methyl groups to reduce CYP450-mediated degradation .
Basic: How is the compound’s stability under physiological conditions evaluated?
- pH stability : Incubate in buffers (pH 2–8) and monitor degradation via HPLC over 24–72 hours .
- Plasma stability : Assess metabolic breakdown in human plasma (37°C, 1–6 hours) .
Advanced: What mechanistic insights explain its dual antibacterial and anticancer activities?
- Topoisomerase inhibition : Thiazole-carboxamide derivatives intercalate DNA or inhibit topoisomerase II, inducing apoptosis in cancer cells and disrupting bacterial replication .
- Reactive oxygen species (ROS) modulation : Methoxy groups enhance ROS generation, causing oxidative stress in both bacterial and cancer cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
